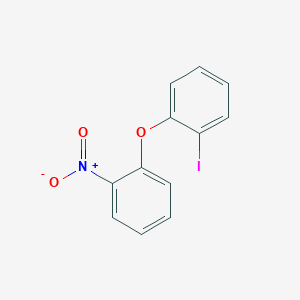

1-(2-碘苯氧基)-2-硝基苯

描述

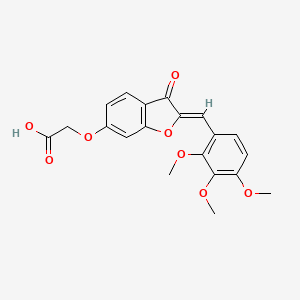

“1-(2-Iodophenoxy)-2-nitrobenzene” is a compound that contains an iodine atom and a nitro group. It’s likely to be a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “1-(2-Iodophenoxy)-2-nitrobenzene” were not found, a related compound, “(S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine”, was synthesized in a halogen exchange reaction .科学研究应用

硝基芳香化合物的复杂光物理和光化学

硝基苯是一种简单的硝基芳香族化合物,表现出丰富的光物理和光化学特性,研究详细说明了紫外吸收后的衰变路径、缺乏荧光和磷光以及高三重态量子产率。这些特性表明在光化学反应和光稳定材料的开发中具有潜在应用 (Giussani 和 Worth,2017)。

离子液体中的电化学还原

对硝基苯及其相关化合物的电化学还原的研究揭示了主要受所用离子液体粘性影响的机制,表明在设计硝基芳香族衍生物的还原或合成电化学工艺中具有潜在应用 (Silvester 等人,2006)。

催化氧化过程

在多金属氧酸盐催化下,硝基苯选择性氧化为 2-硝基苯酚的研究强调了硝基芳香族衍生物合成中选择性催化工艺的潜力,为开发环保合成方法提供了途径 (Khenkin、Weiner 和 Neumann,2005)。

电子附着和空能级结构

通过电子传输光谱研究硝基芳香族化合物(包括硝基苯)的气相空能级结构,可以深入了解电子亲和力和阴离子自由基的形成。这些知识对于理解硝基芳香族化合物在各种环境和合成背景下的反应性和稳定性至关重要 (Modellia 和 Venuti,2001)。

光催化降解

使用高级氧化工艺对废水中的硝基苯进行光催化降解表明在环境修复中具有应用。某些催化剂将过硫酸盐活化为硫酸根自由基以氧化硝基苯的能力突出了开发高效废水处理技术 (Chen 和 Liu,2021)。

未来方向

作用机制

Target of Action

The primary target of 1-(2-Iodophenoxy)-2-nitrobenzene is the norepinephrine transporter (NET) . NET is a major mechanism for terminating noradrenergic signaling at the synaptic gap and is essential for the reuptake of the neurotransmitter norepinephrine .

Mode of Action

It’s known that the compound shows high affinity and selectivity for net . This suggests that it may bind to NET, potentially influencing the reuptake of norepinephrine.

Biochemical Pathways

By binding to NET, it could affect the reuptake of norepinephrine, thereby altering the concentration of this neurotransmitter in the synaptic gap .

Pharmacokinetics

It’s known that the compound can be prepared with high radiochemical yields and purity , suggesting potential for use in radiotracer studies

Result of Action

Its high affinity and selectivity for net suggest that it could influence noradrenergic signaling . This could potentially result in changes to neurotransmission, with potential implications for various neurological and psychiatric disorders.

属性

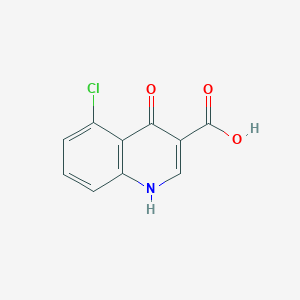

IUPAC Name |

1-(2-iodophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAYRONPAAMNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)